2-(1H-1,2,3-Triazol-1-yl)quinolin-8-ol
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Overview
Description
2-(1H-1,2,3-Triazol-1-yl)quinolin-8-ol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a 1H-1,2,3-triazole ring into the quinoline scaffold enhances the compound’s biological properties, making it a promising candidate for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Triazol-1-yl)quinolin-8-ol typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction is highly efficient and provides high yields of the desired product. The general synthetic route involves the following steps :
Preparation of Azide Intermediate: The starting material, 8-hydroxyquinoline, is converted to its corresponding azide derivative using sodium azide in the presence of a suitable solvent.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne derivative in the presence of a copper(I) catalyst (e.g., copper sulfate pentahydrate) and a reducing agent (e.g., sodium ascorbate) to form the 1H-1,2,3-triazole ring.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the final compound, this compound.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-established, industrial production methods may involve optimization of reaction conditions to enhance yield and reduce production costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Triazol-1-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of quinoline-8-one derivatives.
Reduction: Formation of quinoline-8-ol derivatives with reduced triazole rings.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent used.
Scientific Research Applications
2-(1H-1,2,3-Triazol-1-yl)quinolin-8-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Triazol-1-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme carbonic anhydrase-II, which plays a crucial role in various physiological processes . The compound binds to the active site of the enzyme, preventing its normal function and leading to the desired therapeutic effects. Additionally, it can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
2-(1H-1,2,3-Triazol-1-yl)quinolin-8-ol can be compared with other similar compounds, such as:
Quinoline-1,2,3-triazole hybrids: These compounds also exhibit antimicrobial and antifungal activities but may differ in their potency and spectrum of activity.
1H-1,2,3-Triazole analogs: These compounds are known for their carbonic anhydrase inhibitory activity and can be used in similar therapeutic applications.
Quinolone derivatives: These compounds are widely used as antibiotics and have a well-established mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase enzymes.
The uniqueness of this compound lies in its combination of the quinoline and triazole moieties, which enhances its biological activity and broadens its range of applications.
Properties
CAS No. |
648896-34-8 |
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Molecular Formula |
C11H8N4O |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
2-(triazol-1-yl)quinolin-8-ol |
InChI |
InChI=1S/C11H8N4O/c16-9-3-1-2-8-4-5-10(13-11(8)9)15-7-6-12-14-15/h1-7,16H |
InChI Key |
YRJFBEDDLDHUAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)N3C=CN=N3 |
Origin of Product |
United States |
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